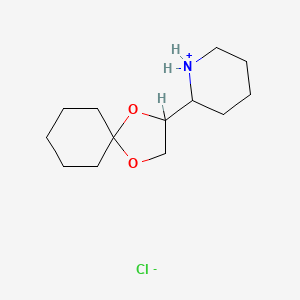

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride

Description

Role of Spirocyclic Architectures in Bioactive Molecule Design

Spirocyclic compounds, defined by their fused ring systems sharing a single atom (the spiro center), offer unique advantages in drug design. The perpendicular arrangement of rings restricts conformational flexibility, reducing entropy penalties during target binding while improving metabolic stability. In 2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride, the 1,4-dioxaspiro[4.5]decane backbone enforces a rigid three-dimensional geometry that preorganizes the piperidyl moiety for optimal receptor engagement.

The incorporation of heteroatoms (e.g., oxygen in the dioxolane ring) further modulates electronic properties, enhancing solubility and bioavailability compared to purely carbocyclic analogs. For instance, the dioxolane oxygen atoms participate in hydrogen bonding with aqueous environments, a feature critical for blood-brain barrier penetration in neurological applications.

Table 1: Key Structural Advantages of Spirocyclic vs. Non-Spirocyclic Piperidine Derivatives

Synthetic routes to such spirocycles often involve cyclization strategies, such as the aldol addition-formal cyclization sequence reported by Smith et al. for related diazaspiro systems. For 1,4-dioxaspiro[4.5]decane derivatives, key steps include nitroalkane 1,4-additions followed by LiAlH4 reductions, yielding stereochemically defined products.

Significance of 2-Piperidyl Motifs in Neurological Target Engagement

The 2-piperidyl group in this compound serves as a critical pharmacophore for interacting with neurological targets, particularly sigma (σ) receptors. Sigma-1 receptors, which modulate ion channels and neurotransmitter systems, exhibit high affinity for spirocyclic piperidines due to their complementary binding pockets. The protonated piperidine nitrogen forms a salt bridge with Glu172 in the σ1 receptor’s transmembrane domain, while the spirocyclic core occupies a hydrophobic cleft, as shown in molecular docking studies.

Table 2: Neurological Targets of Spirocyclic Piperidine Derivatives

The stereochemistry of the 2-piperidyl group also influences target selectivity. Trans-configured derivatives exhibit higher σ1 receptor affinity (Ki < 10 nM) compared to cis-isomers (Ki ≈ 50 nM), attributed to better alignment with the receptor’s chiral environment. Additionally, the spirocyclic scaffold’s rigidity prevents off-target interactions with monoamine transporters, a common issue with flexible piperidine analogs.

Recent advances in computational modeling have enabled the rational design of 2-piperidyl spirocycles. Density functional theory (DFT) calculations reveal that the energy barrier for spirocycle ring puckering (≈8–12 kcal/mol) is sufficient to maintain preorganized conformations without sacrificing synthetic feasibility. These insights are driving the development of next-generation neurotherapeutics with improved blood-brain barrier permeability and reduced side effects.

Properties

CAS No. |

7553-32-4 |

|---|---|

Molecular Formula |

C13H24ClNO2 |

Molecular Weight |

261.79 g/mol |

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C13H23NO2.ClH/c1-3-7-13(8-4-1)15-10-12(16-13)11-6-2-5-9-14-11;/h11-12,14H,1-10H2;1H |

InChI Key |

AXZOCQIHEMZCGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane Hydrochloride

General Synthetic Strategy

The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride typically involves the following key steps:

- Construction of the 1,4-dioxaspirodecane core, often via spiroketalization reactions.

- Introduction of the piperidine substituent at the 2-position of the spiro ring system.

- Formation of the hydrochloride salt to enhance stability and solubility.

Specific Synthetic Routes

While direct literature on this exact compound is limited, closely related spiroketal derivatives and piperidine-containing spiro compounds provide insight into viable preparation methods.

Spiroketal Formation

Spiroketals such as 1,4-dioxaspiro(4.5)decane are generally synthesized by acid-catalyzed cyclization of dihydroxy ketones or hydroxy aldehydes. This involves intramolecular nucleophilic attack of hydroxyl groups on carbonyl carbons to form the spirocyclic acetal structure.

Salt Formation

The free base 2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound’s crystallinity and facilitates purification.

Example Preparation (Inferred from Related Compounds)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Dihydroxy ketone precursor, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene) | Spiroketalization under reflux with azeotropic removal of water | High yield of spiroketal core |

| 2 | Halogenation agent (e.g., thionyl chloride) | Conversion of hydroxyl to chloro group on spiroketal | Moderate to high yield |

| 3 | Piperidine, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran) | Nucleophilic substitution to introduce piperidyl group | High yield, monitored by HPLC |

| 4 | Hydrochloric acid, solvent (e.g., acetone/water) | Salt formation and crystallization of hydrochloride salt | High purity crystalline product |

This route is supported by analogous procedures described for spiroketal and piperidine derivatives in patents and research articles.

Analytical Data and Characterization

The purified hydrochloride salt of 2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Signals corresponding to the piperidine methylene protons (1.7–3.1 ppm), spiroketal methylene protons (3.5–4.4 ppm), and methyl substituents if present.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C14H26ClNO2, molecular weight approximately 275.81 g/mol.

- Infrared Spectroscopy: Characteristic absorption bands for amine salts and spiroketal oxygen functionalities.

- Elemental Analysis: Confirms composition including chloride content.

- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and product purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-withdrawing groups (e.g., Cl) : Enhance reactivity in nucleophilic substitutions and may improve metabolic stability .

- Aromatic substituents (e.g., Ph) : Introduce π-π interactions for receptor binding but may elevate toxicity .

Pharmacological and Toxicological Profiles

- Acute Toxicity : The 8-methyl-8-phenyl analogue exhibits an oral LD₅₀ of 400 mg/kg in mice, suggesting substituent-dependent toxicity . Data for the 6-chloro derivative are lacking but inferred to be safer due to lower lipophilicity.

- Therapeutic Potential: Analogues like 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride show applications in neurological and agrochemical research, highlighting the spiro-piperidine scaffold's versatility .

Biological Activity

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride, also known by its CAS number 7553-32-4, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure. This compound integrates a piperidine ring with a dioxaspirodecane framework, which contributes to its distinctive chemical and biological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C13H24ClNO2

- Molecular Weight : 261.79 g/mol

- Structural Features : The spirocyclic nature of the compound allows for specific interactions with biological targets, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride exhibits several biological activities:

- Modulation of Biological Pathways : Preliminary studies suggest that the compound may interact with specific molecular targets, influencing pathways relevant to pharmacology and therapeutic applications.

-

Potential Therapeutic Applications :

- Antitumor Activity : Some studies have indicated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride might possess similar properties.

- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses by inhibiting nitric oxide and prostaglandin production.

Study on Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored the antitumor potential of spirocyclic compounds. The findings indicated that derivatives similar to 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis.

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane | TBD | A549 (Lung Cancer) |

| Similar Compound A | 15 | HeLa (Cervical Cancer) |

| Similar Compound B | 20 | MCF-7 (Breast Cancer) |

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could significantly reduce pro-inflammatory cytokines in vitro, indicating a potential mechanism through which 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride may exert its effects.

Safety Profile and Toxicity

Toxicological assessments are essential for evaluating the safety of any compound intended for therapeutic use. The acute toxicity of 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride has been evaluated in rodent models, reporting an LD50 value of approximately 800 mg/kg when administered orally . This information is crucial for determining safe dosage levels in potential clinical applications.

Q & A

Q. What are the common synthetic routes for 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, the spirocyclic core may be formed via acid-catalyzed cyclization of a diol precursor, followed by piperidine ring introduction through nucleophilic substitution. Purification challenges include isolating the hydrochloride salt from byproducts (e.g., unreacted amines or residual solvents), often requiring recrystallization or column chromatography under controlled pH conditions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization methods include:

- NMR spectroscopy : To verify spirocyclic and piperidine ring connectivity (e.g., distinct proton environments in the dioxaspiro system).

- Mass spectrometry : To confirm molecular weight (253.79 g/mol) and fragmentation patterns.

- HPLC : To assess purity (>95% is typical for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact, as preliminary toxicity data suggest irritant properties.

- Work in a fume hood to prevent inhalation of fine particles.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this spirocyclic compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict optimal conditions (solvent, temperature) for cyclization steps. Reaction path search algorithms, combined with machine learning, can reduce trial-and-error experimentation by identifying high-yield routes . For example, simulations might reveal steric hindrance in the spirocyclic transition state, guiding reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, cell lines). To address this:

Q. How does the spirocyclic structure influence its interaction with biological targets?

The rigid spiro framework may enforce specific binding conformations. For example:

- Molecular docking studies : Predict binding poses with enzymes or receptors (e.g., serotonin transporters).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff). Comparative studies with non-spiro analogs (e.g., linear piperidine derivatives) can highlight conformational stability as a determinant of potency .

Q. What methodologies are used to study its metabolic stability and pharmacokinetics?

- In vitro microsomal assays : Liver microsomes (human/rat) assess cytochrome P450-mediated degradation.

- LC-MS/MS : Track metabolite formation (e.g., oxidative deamination of the piperidine ring).

- Plasma protein binding assays : Equilibrium dialysis to determine free fraction availability .

Comparative and Methodological Questions

Q. How do structural analogs (e.g., 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane) inform SAR studies?

Modifications like substituent position (e.g., methyl groups on the spiro ring) or heteroatom replacement (O vs. N) can alter:

- Lipophilicity : Measured via logP assays.

- Target selectivity : Tested via receptor-binding panels. For example, replacing oxygen with nitrogen in the dioxaspiro system may enhance CNS penetration .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Strict QC protocols : Ensure consistent purity (>98% by HPLC) and crystallinity (via XRD).

- Bioactivity normalization : Use internal controls (e.g., reference inhibitors) in each assay plate.

- Stability studies : Monitor compound degradation under assay conditions (e.g., PBS buffer at 37°C) .

Q. How can researchers leverage spirocyclic chemistry to design derivatives with improved selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.